molecular formula C11H18O3 B075198 Ethyl 1-acetylcyclohexane-1-carboxylate CAS No. 1132-86-1

Ethyl 1-acetylcyclohexane-1-carboxylate

Cat. No.: B075198
CAS No.: 1132-86-1
M. Wt: 198.26 g/mol
InChI Key: NJQOQWYCTZWWOT-UHFFFAOYSA-N
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Description

Ethyl 1-acetylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of an ester functional group, a ketone group, and a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-acetylcyclohexane-1-carboxylate can be synthesized through the esterification of 1-acetyl-cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then neutralized, and the ester product is extracted and purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of 1-acetyl-cyclohexanecarboxylic acid ethyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-acetylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can react with the ester group under basic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 1-acetylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis and ketone reduction.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 1-acetylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of 1-acetyl-cyclohexanecarboxylic acid ethyl ester lies in its dual functional groups (ester and ketone), which provide versatility in chemical reactions and applications.

Properties

CAS No.

1132-86-1

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 1-acetylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-14-10(13)11(9(2)12)7-5-4-6-8-11/h3-8H2,1-2H3

InChI Key

NJQOQWYCTZWWOT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCCCC1)C(=O)C

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(=O)C

Origin of Product

United States

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